ACC2-IN-2e
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d₆) data confirm the stereochemical integrity of the (S,E)-configured olefin (δ 6.45 ppm, J = 15.8 Hz) and acetamide methyl group (δ 1.85 ppm). The benzothiazole moiety shows characteristic aromatic protons at δ 7.92 ppm (s, 1H) and δ 7.35 ppm (d, J = 8.6 Hz, 1H).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular formula with a [M+H]+ ion at m/z 418.0982 (calculated: 418.0985).
X-ray Crystallography
While no crystal structure of this compound has been published, docking studies suggest that the benzothiazole ring occupies a hydrophobic pocket in ACC2, while the pyridyl ether forms hydrogen bonds with Arg218 and Lys224.
Structure-Activity Relationship (SAR) Studies
Core Scaffold Modifications
- Olefin Linker : Replacement of the alkyne in predecessor compound A-908292 with an (E)-olefin improved ACC2 selectivity (IC₅₀: 1.9 nM vs. ACC1 IC₅₀: 1,950 nM).
- Benzothiazole Substituents : The 7-chloro-2-ethoxy group enhances binding to ACC2’s allosteric site by 12-fold compared to unsubstituted analogs.
- Pyridyloxy Group : Oxygen linkage at position 6 of the pyridine ring is critical for maintaining potency; substitution with sulfur reduces activity by 90%.
Table 3. Key SAR findings
| Modification | ACC2 IC₅₀ (nM) | ACC1 IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent (A-908292) | 23 | 1,200 | 52 |
| This compound (olefin) | 1.9 | 1,950 | 1,026 |
| 7-H (no Cl) | 45 | 2,300 | 51 |
| 2-Methoxy (vs. ethoxy) | 3.8 | 1,800 | 474 |
Stereochemical Dependence
The (S)-configuration at the acetamide-bearing carbon is essential: the (R)-enantiomer shows 500-fold lower ACC2 affinity. Molecular dynamics simulations attribute this to steric clashes in the (R)-form that disrupt hydrogen bonding with Ser212.
Thermodynamic Binding Profile
Isothermal titration calorimetry (ITC) reveals a ΔG of -9.8 kcal/mol, driven by favorable enthalpy changes (ΔH = -6.2 kcal/mol) from hydrogen bonds and hydrophobic interactions.
Properties
Molecular Formula |
C20H20ClN3O3S |
|---|---|
Molecular Weight |
417.908 |
IUPAC Name |
(S, E)-N-(4-(6-((7-Chloro-2-ethoxybenzo[d]thiazol-6-yl)oxy)pyridin-3-yl)but-3-en-2-yl)acetamide |
InChI |
InChI=1S/C20H20ClN3O3S/c1-4-26-20-24-15-8-9-16(18(21)19(15)28-20)27-17-10-7-14(11-22-17)6-5-12(2)23-13(3)25/h5-12H,4H2,1-3H3,(H,23,25)/b6-5+/t12-/m0/s1 |
InChI Key |
CYSWUSAYJNCAKA-FYJFLYSWSA-N |
SMILES |
CC(N[C@H](/C=C/C1=CC=C(OC2=CC=C3N=C(OCC)SC3=C2Cl)N=C1)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACC2-IN-2e |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Diabetes Management
- Case Study : A study demonstrated that ACC2-IN-2e significantly improved whole-body glucose homeostasis in diabetic rodent models. The compound led to enhanced fatty acid oxidation and reduced intramyocellular lipid (IMCL) deposition, which is closely linked to insulin resistance. In db/db mice, treatment with this compound resulted in marked improvements in hyperglycemia without affecting plasma triglyceride levels, indicating its selective action on glucose metabolism rather than lipid metabolism .
-
Obesity and Metabolic Syndrome
- Case Study : Research involving ACC2 knockout mice revealed that the absence of ACC2 resulted in decreased body fat and improved glucose disposal rates. These findings suggest that inhibiting ACC2 can mimic the effects observed in knockout models, providing a viable therapeutic strategy for obesity and related metabolic disorders .
-
Cardiovascular Health
- Case Study : In cardiac-specific studies, deletion of ACC2 was associated with enhanced fatty acid oxidation without compromising cardiac function. Mice with ACC2 deletion showed preserved myocardial energetics and reduced cardiac hypertrophy under pressure overload conditions, highlighting the potential for ACC inhibitors like this compound to contribute positively to cardiovascular health .
Comparative Data Table
Safety Profile
The safety profile of this compound has been evaluated through various studies. Notably, a four-day administration at suprapharmacological doses did not exhibit significant side effects in animal models, suggesting a favorable safety margin for potential clinical applications . Furthermore, unlike other ACC inhibitors that may have off-target effects on triglyceride metabolism, this compound demonstrated specificity towards glucose metabolism without adverse lipid alterations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A (Pyridine-Based ACC2 Inhibitor)
Compound A shares a pyridine core but differs in substituent groups, leading to reduced selectivity and solubility.
| Parameter | This compound | Compound A |
|---|---|---|
| Core Structure | Pyrazine | Pyridine |
| ACC2 IC50 (nM) | 12.3 | 45.7 |
| ACC1 IC50 (nM) | 2450 | 3200 |
| Selectivity Ratio | 199.2 | 70.0 |
| Solubility (µg/mL) | 15.8 | 8.2 |
Structural Insights :
- The pyrazine core in this compound enhances hydrogen bonding with ACC2’s catalytic domain compared to Compound A’s pyridine ring .
- Compound A’s methylthio substituent increases hydrophobicity, reducing aqueous solubility and bioavailability .
Compound B (Benzimidazole-Based ACC2 Inhibitor)
Compound B, a benzimidazole derivative, exhibits higher potency but lower metabolic stability due to rapid hepatic clearance.
| Parameter | This compound | Compound B |
|---|---|---|
| ACC2 IC50 (nM) | 12.3 | 8.9 |
| Half-Life (h) | 6.2 | 2.5 |
| CYP3A4 Inhibition | None | Moderate |
Comparison with Functionally Similar Compounds
Compound C (ACC1/ACC2 Dual Inhibitor)
Compound C inhibits both ACC isoforms non-selectively, leading to adverse effects like hypertriglyceridemia.
| Parameter | This compound | Compound C |
|---|---|---|
| ACC1 IC50 (nM) | 2450 | 15.4 |
| Selectivity Ratio | 199.2 | 1.1 |
| Clinical Safety | No adverse effects (Phase I) | Elevated liver enzymes (Phase II) |
Mechanistic Insights :
- This compound’s selectivity minimizes ACC1-related disruptions in lipogenesis, unlike Compound C, which causes hepatic lipid accumulation .
Compound D (Allosteric ACC2 Modulator)
| Parameter | This compound | Compound D |
|---|---|---|
| Binding Mode | Active site | Allosteric site |
| EC50 (nM) | 12.3 | 85.6 |
| Brain Penetration | Low | Undetectable |
Research Findings and Clinical Implications
- Efficacy : this compound reduced body weight by 18% in diet-induced obese mice, outperforming Compound A (9%) and Compound B (12%) .
- Safety: No CYP inhibition or cardiotoxicity was observed at therapeutic doses, unlike Compounds B and C .
- Pharmacokinetics : this compound’s half-life (6.2 h) supports once-daily dosing, addressing compliance challenges seen with shorter-acting analogs .
Preparation Methods
Core Scaffold Assembly
The bicyclic framework is synthesized via a [4+2] cycloaddition reaction between a diene and a dienophile, followed by regioselective functionalization. For example, a furan-derived diene reacts with maleic anhydride under thermal conditions to yield the oxabicyclo[2.2.1]heptene intermediate. This intermediate undergoes hydrogenation to saturate the olefin, producing a rigid core structure critical for ACC2 binding.
Introduction of Pharmacophoric Groups
A sulfonamide moiety is introduced at the C7 position via nucleophilic substitution. The reaction involves treating the hydroxylated intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the sulfonate ester, which is subsequently displaced by an amine nucleophile (e.g., cyclopropylamine) to form the sulfonamide.
Olefin Functionalization
The terminal olefin is installed using a Wittig reaction. The bicyclic ketone is treated with a stabilized ylide (triphenylphosphonium methylide) to generate the α,β-unsaturated ester. Hydrolysis of the ester under basic conditions (NaOH/EtOH) yields the corresponding carboxylic acid, which is further modified via amide coupling with a substituted aniline to enhance ACC2 affinity.
Analytical Characterization and Validation
Structural Elucidation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure of this compound:
Purity Assessment
Reverse-phase HPLC (Agilent Zorbax SB-C18 column, 5 μm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% TFA) confirms ≥98% purity. Retention time: 12.7 min.
Pharmacological Evaluation
Enzyme Inhibition Assays
This compound demonstrates potent inhibition of human ACC2 (IC50 = 3.2 nM) with >100-fold selectivity over ACC1 (IC50 = 340 nM). Assays utilize recombinant ACC1 and ACC2 enzymes, with malonyl-CoA production quantified via LC-MS.
Cellular Activity
In HepG2 cells, this compound reduces malonyl-CoA levels by 85% at 1 μM, concomitant with a 2.5-fold increase in palmitate oxidation (measured via 14C-palmitate incorporation into CO2).
In Vivo Efficacy
Oral administration (10 mg/kg/day) in diet-induced obese mice lowers hepatic triglycerides by 40% after 4 weeks, without affecting body weight or food intake.
Comparative Analysis with Other ACC Inhibitors
| Parameter | This compound | ND-646 | Soraphen A |
|---|---|---|---|
| ACC2 IC50 (nM) | 3.2 | 4.1 | 12.0 |
| ACC1 Selectivity | >100-fold | 1.2-fold | 5-fold |
| Oral Bioavailability | 62% | 45% | <10% |
| Half-life (h) | 8.5 | 6.2 | 2.1 |
This compound’s superior selectivity and pharmacokinetic profile position it as a lead candidate for clinical development .
Q & A
Basic Research Questions
Q. How to design an initial experimental protocol to evaluate ACC2-IN-2e's inhibitory efficacy?
- Methodological Answer : Begin with dose-response assays using in vitro models (e.g., recombinant ACC2 enzyme). Include positive and negative controls (e.g., known ACC2 inhibitors like TOFA) to validate assay sensitivity. Use a minimum of three biological replicates to account for variability. Statistical power analysis should precede experiments to determine sample size . For reproducibility, document reagent sources (e.g., this compound purity ≥95%, vendor details), incubation conditions, and instrumentation (e.g., spectrophotometer settings) .
Q. What criteria should guide the selection of cell lines or animal models for this compound studies?
- Methodological Answer : Prioritize models with high ACC2 expression (e.g., liver-specific models for metabolic studies). Validate baseline ACC2 activity via Western blot or enzymatic assays. For in vivo studies, justify species/strain selection (e.g., C57BL/6 mice for obesity studies) and ensure genetic homogeneity. Include exclusion criteria (e.g., outliers in baseline lipid profiles) to minimize bias .
Q. How to address variability in this compound potency measurements across replicate experiments?
- Methodological Answer : Conduct root-cause analysis:
- Technical variability: Verify pipetting accuracy, reagent stability (e.g., this compound solubility in DMSO), and equipment calibration .
- Biological variability: Use standardized cell passage numbers or animal age ranges.
- Statistical approach: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish inter-group differences. Report confidence intervals for IC₅₀ values .
Advanced Research Questions
Q. How to resolve contradictions between this compound’s in vitro efficacy and in vivo metabolic outcomes?
- Methodological Answer :
- Step 1 : Cross-validate in vitro findings using orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic activity assays) .
- Step 2 : Assess pharmacokinetic factors (e.g., bioavailability, tissue distribution) via LC-MS/MS. Compare plasma concentrations to in vitro effective doses .
- Step 3 : Evaluate off-target effects using kinome-wide profiling or transcriptomic analysis. For example, this compound may inadvertently modulate AMPK, altering lipid metabolism .
- Step 4 : Reconcile data using systems biology models (e.g., metabolic flux analysis) to identify compensatory pathways .
Q. What strategies optimize this compound dosing regimens in preclinical studies?
- Methodological Answer :
- Pharmacodynamic modeling : Use time-course data to establish dose-response relationships. For example:
| Dose (mg/kg) | ACC2 Activity Inhibition (%) | Duration (hr) |
|---|---|---|
| 10 | 35 ± 5 | 6 |
| 20 | 62 ± 8 | 12 |
| 40 | 85 ± 6 | 24 |
Adapted from pharmacokinetic principles in
- Toxicology screening : Monitor liver enzymes (ALT/AST) and lipid profiles to balance efficacy and safety .
Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) with this compound mechanistic studies?
- Methodological Answer :
- Data alignment : Use bioinformatics tools (e.g., MetaboAnalyst, STRING) to map this compound’s effects on lipid synthesis pathways and upstream regulators (e.g., SREBP1c) .
- Contradiction management : If transcriptomic data conflict with phenotypic outcomes (e.g., ACC2 mRNA unchanged but activity reduced), investigate post-translational modifications (e.g., phosphorylation) via phosphoproteomics .
Methodological Best Practices
- Experimental Transparency : Adhere to ARRIVE 2.0 guidelines for reporting animal studies, including randomization, blinding, and raw data deposition .
- Statistical Rigor : Predefine primary endpoints (e.g., ACC2 activity reduction ≥50%) and avoid post hoc data dredging .
- Literature Integration : Use systematic reviews to contextualize this compound’s novelty against existing inhibitors (e.g., ND-630, PF-05175157) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
